1-Chloro-4-methylcyclohex-1-ene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-methylcyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c1-6-2-4-7(8)5-3-6/h4,6H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJOJGBCWCZFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Halogenated Cyclohexene Systems in Contemporary Organic Chemistry
Halogenated cyclohexene (B86901) systems are a class of organic compounds that are pivotal in various areas of chemical research and industry. The introduction of a halogen atom into a cyclohexene ring significantly influences the molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This modification can alter reactivity, stability, and bioactivity, making these compounds crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com
The process of halogenation, which involves the introduction of a halogen atom, is a fundamental transformation in organic synthesis. numberanalytics.comnumberanalytics.com Depending on the substrate and reaction conditions, halogenation can proceed through different mechanisms, including electrophilic, radical, and nucleophilic pathways. numberanalytics.comnih.gov For unsaturated compounds like cyclohexene, halogenation typically occurs via an electrophilic addition reaction. masterorganicchemistry.com The presence of a halogen on the cyclohexene ring opens up a wide array of subsequent chemical transformations, making these systems versatile intermediates. They can undergo elimination reactions to form dienes, substitution reactions to introduce other functional groups, and coupling reactions to build more complex molecular architectures. ontosight.ai
The stereochemistry of halogenated cyclohexenes is also a critical aspect of their chemistry. The halogen atom can be oriented either cis or trans to other substituents on the ring, leading to different diastereomers with distinct chemical and physical properties. stackexchange.com The ability to control the stereochemical outcome of halogenation reactions is a significant focus of modern synthetic chemistry, as it is crucial for the synthesis of stereochemically defined target molecules, including many natural products and pharmaceuticals. nih.gov
Importance of 1 Chloro 4 Methylcyclohex 1 Ene As a Research Target and Synthetic Intermediate
General Strategies for Constructing Substituted Cyclohexenyl Halides
The formation of cyclohexenyl halides can be approached through several general methodologies, primarily involving either the addition to a pre-existing double bond or the elimination from a saturated ring system. The choice of strategy is dictated by the desired regiochemistry and stereochemistry of the final product.
Considerations for Stereospecific and Regioselective Halogenation of Cyclic Alkenes
The direct halogenation of cyclic alkenes is a fundamental transformation in organic synthesis. When a halogen like chlorine (Cl₂) is added to an alkene, the reaction typically proceeds through a cyclic halonium ion intermediate. lumenlearning.com This intermediate is then attacked by a halide ion from the opposite face, resulting in an anti-addition product. lumenlearning.commasterorganicchemistry.com This process is stereospecific, meaning the stereochemistry of the starting alkene determines the stereochemistry of the resulting dihalide. masterorganicchemistry.com
Regioselectivity becomes a key consideration when the alkene is unsymmetrical, as is the case with methylcyclohexene isomers. According to Markovnikov's rule, in the addition of a hydrogen halide (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halogen attaches to the carbon with more alkyl substituents. masterorganicchemistry.com This is due to the formation of the more stable carbocation intermediate. However, other reaction conditions can lead to anti-Markovnikov addition. The selectivity of these reactions is highly dependent on the reaction mechanism and the structure of the starting material. masterorganicchemistry.com
Allylic halogenation offers a different pathway, where a halogen is introduced at the carbon adjacent to the double bond. libretexts.org This reaction typically proceeds via a free-radical mechanism, often using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of light or a radical initiator. libretexts.orgvaia.comyoutube.com This method is particularly useful for synthesizing vinyl halides from alkenes without saturating the double bond.
Routes Involving Elimination Reactions from Dihalo- or Halohydrin Precursors
Elimination reactions provide a powerful method for generating the double bond of a cyclohexenyl halide. pressbooks.publibretexts.org Dehydrohalogenation, the removal of a hydrogen and a halogen from adjacent carbons, is a common strategy. libretexts.org This reaction is typically promoted by a strong base, such as potassium hydroxide (B78521) (KOH) in an ethanolic solution. pressbooks.pubsavemyexams.com The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product.
Alternatively, starting from a halohydrin (a molecule containing both a halogen and a hydroxyl group on adjacent carbons), elimination can be induced. masterorganicchemistry.com Halohydrins can be synthesized by reacting an alkene with a halogen in the presence of water. masterorganicchemistry.com Subsequent treatment with a base can lead to the formation of an epoxide, which can then be opened to yield various products, or under different conditions, can lead to the formation of a vinyl halide. masterorganicchemistry.com The stereochemistry of the starting halohydrin is crucial in determining the geometry of the resulting alkene.
Exploration of Precursor Compounds from Methylcyclohexane (B89554) and Methylcyclohexenes
The specific structure of this compound points towards precursors that already contain the methylcyclohexane framework. Both saturated and unsaturated starting materials can be considered.
Functionalization of Methylcyclohexane and Related Saturated Systems
Direct functionalization of a saturated alkane like methylcyclohexane presents a challenge due to the inertness of C-H bonds. However, free-radical halogenation can be employed. researchgate.net In this type of reaction, a halogen atom is introduced by breaking a C-H bond. The selectivity of this reaction is influenced by the stability of the resulting radical intermediate. Tertiary C-H bonds are more reactive than secondary, which are more reactive than primary. quora.com
For methylcyclohexane, this means that the tertiary hydrogen at the C-1 position is a likely site for halogenation. However, the statistical abundance of secondary hydrogens often leads to a mixture of products. quora.com For instance, studies on the chlorination of methylcyclohexane have shown the formation of multiple chlorinated isomers. researchgate.netquora.com While this method can introduce a chlorine atom onto the ring, achieving the specific 1-chloro isomer and subsequently introducing the double bond at the correct position would require multiple, often low-yield, steps.
Recent research has explored catalytic methods for the functionalization of alkanes. For example, manganese(III) complexes have been studied as catalysts for the chlorination of methylcyclohexane using trichloroisocyanuric acid (TCCA) as the chlorinating agent. researchgate.net These studies have reported the formation of a mixture of products, including 1-chloro-4-methylcyclohexane and various methylcyclohexene isomers. researchgate.net
Transformations of 1-Methylcyclohexene and Other Cyclohexene Isomers to Halogenated Products
Unsaturated precursors, such as the isomers of methylcyclohexene, offer more direct routes to this compound. The location of the double bond in the starting material is critical for determining the final product distribution.
1-Methylcyclohexene: Addition of HCl to 1-methylcyclohexene would be expected to follow Markovnikov's rule, leading to the formation of 1-chloro-1-methylcyclohexane as the major product. chemicalbook.compearson.com Allylic chlorination of 1-methylcyclohexene would likely yield a mixture of products, including 3-chloro-1-methylcyclohex-1-ene and 6-chloro-1-methylcyclohex-1-ene, due to the different allylic positions available for substitution.
3-Methylcyclohexene (B1581247): Allylic halogenation of 3-methylcyclohexene can result in a mixture of four possible allylic halides, as the radical intermediate can be attacked at different positions. vaia.comyoutube.com
4-Methylcyclohexene (B165706): This isomer is a promising precursor for the target molecule. Allylic chlorination of 4-methylcyclohexene would involve the abstraction of a hydrogen atom from one of the allylic positions (C-3 or C-6). The resulting allylic radical is stabilized by resonance. Subsequent attack by a chlorine radical can lead to the formation of this compound and other isomers. The use of reagents like N-chlorosuccinimide (NCS) can favor allylic substitution over addition to the double bond. libretexts.org
The following table summarizes the expected major products from the reaction of different methylcyclohexene isomers with various chlorinating agents.
| Precursor | Reagent(s) | Expected Major Product(s) | Reaction Type |
| 1-Methylcyclohexene | HCl | 1-Chloro-1-methylcyclohexane | Electrophilic Addition |
| 1-Methylcyclohexene | NCS, light | 3-Chloro-1-methylcyclohex-1-ene, 6-Chloro-1-methylcyclohex-1-ene | Allylic Halogenation |
| 4-Methylcyclohexene | NCS, light | This compound , 3-Chloro-5-methylcyclohex-1-ene | Allylic Halogenation |
| 1,2-Dichloro-4-methylcyclohexane | Strong Base (e.g., KOH) | This compound (and other isomers) | Elimination |
Advanced Synthetic Approaches Towards this compound and Its Analogues
Modern synthetic chemistry continues to develop more efficient and selective methods for the synthesis of halogenated compounds. While specific advanced syntheses for this compound are not widely reported in introductory literature, general advancements in catalysis and reaction methodology are applicable.
Catalytic methods that can control both regioselectivity and stereoselectivity are of particular interest. For example, palladium-catalyzed reactions have been developed for the hydrosilylation of internal alkenes, demonstrating the potential for selective transformations of substituted cyclohexenes. acs.org While not a direct chlorination, such methods highlight the ongoing efforts to achieve high selectivity in alkene functionalization.
Furthermore, the development of new halogenating reagents and catalytic systems continues to expand the toolkit available to synthetic chemists. These might include transition-metal catalysts that can activate C-H bonds in a site-selective manner or novel radical initiators that can improve the efficiency and selectivity of allylic halogenations. The application of these advanced methods could provide more direct and higher-yielding routes to this compound and its analogues in the future.
Mechanistic Investigations into the Reactivity and Transformations of 1 Chloro 4 Methylcyclohex 1 Ene
Studies on Addition Reactions to the Cyclohexenyl Double Bond
Electrophilic Additions and the Role of Carbocation Intermediates
Electrophilic addition reactions to the double bond of 1-Chloro-4-methylcyclohex-1-ene proceed through the formation of carbocation intermediates. The stability of these intermediates is a key factor in determining the reaction pathway. For instance, in the addition of hydrogen chloride (HCl), the initial protonation of the double bond can, in principle, lead to two different carbocation intermediates. The more substituted carbocation is generally more stable. In the case of 1-methylcyclohex-1-ene reacting with HCl, the reaction yields 1-chloro-1-methylcyclohexane (B1295254). byjus.comdoubtnut.com This outcome is consistent with the formation of the more stable tertiary carbocation at the 1-position, which is then attacked by the chloride ion. byjus.com The presence of the chloro substituent in this compound adds another layer of complexity, influencing the electron density of the double bond and the relative stability of the potential carbocationic centers.
Regiochemical Outcomes and Stereoselectivity in Addition Processes to Unsaturated Systems
The regioselectivity of electrophilic additions is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.com This rule is a direct consequence of the relative stabilities of the resulting carbocation intermediates. masterorganicchemistry.com For 1-methylcyclohexene, the addition of HBr results in the formation of 1-bromo-1-methylcyclohexane, as the tertiary carbocation is more stable. masterorganicchemistry.com
Stereoselectivity refers to the preferential formation of one stereoisomer over another. Addition reactions to alkenes can occur in a syn fashion (addition to the same face of the double bond) or an anti fashion (addition to opposite faces). masterorganicchemistry.com The specific stereochemical outcome is highly dependent on the reaction mechanism. masterorganicchemistry.com For example, the reaction of 1-methylcyclohexene with HBr can lead to the formation of a racemic mixture if a new chiral center is created and there is no pre-existing chirality to influence the direction of attack. masterorganicchemistry.com
Nucleophilic Substitution Pathways of the Vinyl Chloride Moiety
Vinyl chlorides, such as this compound, are generally unreactive towards nucleophilic substitution reactions under standard SN1 and SN2 conditions. The carbon-chlorine bond in a vinyl chloride is stronger than in an alkyl chloride due to the sp2 hybridization of the carbon atom and potential resonance effects. Aryl halides, which share some characteristics with vinyl halides, are also notably unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups at the ortho and para positions. byjus.com
Elimination Reactions to Form Alkynes or Further Unsaturated Systems
Elimination reactions of alkyl halides are a common method for the synthesis of alkenes and alkynes. These reactions typically require a strong base. libretexts.org For an elimination reaction to occur, there must be a hydrogen atom on a carbon adjacent (beta) to the carbon bearing the leaving group. The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. libretexts.org
However, the stereochemistry of the substrate can significantly influence the outcome. For E2 reactions, a concerted, single-step mechanism, a specific geometric arrangement of the leaving group and the beta-hydrogen is required—they must be anti-periplanar to one another. libretexts.org In cyclohexane (B81311) systems, this translates to a requirement for both the leaving group and the beta-hydrogen to be in axial positions. libretexts.org This conformational requirement can lead to the formation of products that are not predicted by Zaitsev's rule. For instance, the elimination reaction of trans-2-methyl-1-chlorocyclohexane yields 3-methylcyclohexene (B1581247), the less substituted alkene, because the only axial beta-hydrogen is at the C6 position. libretexts.org In contrast, the cis-isomer readily forms the more stable 1-methylcyclohexene. libretexts.org
Molecular Rearrangements and Stereospecific Migrations in Derivatives of this compound
Rearrangements of Epoxide Derivatives (e.g., 1-chloro-cis- and -trans-4-methylcyclohexene oxide)
The epoxidation of 1-chloro-4-methylcyclohexene with a peracid yields a mixture of 1-chloro-cis- and -trans-4-methylcyclohexene oxide. acs.org Thermal rearrangement of this epoxide mixture leads to the formation of trans-2-chloro-4-methylcyclohexanone as the initial, exclusive product. acs.orgrsc.org Notably, both the cis and trans epoxides rearrange at nearly the same rate. acs.orgrsc.org
This observation is explained by the intermediacy of a common α-ketocarbonium ion-chloride ion pair. acs.orgrsc.org The epoxide ring opens to form a carbocation at the carbon that was formerly part of the epoxide, with the chloride ion acting as the counter-ion. The subsequent migration of the chloride ion is stereospecific. The preferential formation of the trans-product, where the chlorine is in an axial position, is a result of stereoelectronic control favoring axial attack of the chloride ion on the intermediate. rsc.org In the presence of an acid catalyst like zinc chloride, a mixture of both cis- and trans-2-chloro-4-methylcyclohexanone is formed. acs.org
Mechanistic Elucidation of Chlorine Atom Migration Phenomena
The migration of a chlorine atom in this compound represents a fascinating case of allylic rearrangement, a process that has been the subject of considerable mechanistic investigation. While direct studies on the specific stereochemical and kinetic pathways of chlorine migration in this compound are not extensively documented in publicly available literature, significant insights can be drawn from closely related systems and established principles of physical organic chemistry. The mechanistic discourse predominantly revolves around the formation of ion-pair intermediates and the concept of neighboring group participation.
Detailed research into the analogous compound, 1-chloro-4-methylcyclohexene oxide, provides a compelling model for the potential mechanism in the parent alkene. Thermal rearrangement of the cis- and trans-epoxide isomers has been shown to proceed through a common intermediate, specifically an α-ketocarbonium ion-chloride ion pair. This observation strongly suggests that the rearrangement of this compound likely proceeds via an analogous allylic carbocation-chloride ion pair.
The proposed mechanism involves the heterolytic cleavage of the carbon-chlorine bond, facilitated by the allylic nature of the substrate. The departure of the chloride ion results in the formation of a resonance-stabilized allylic carbocation. This delocalized cation can exist as a hybrid of two canonical forms, with the positive charge distributed between the C1 and C3 positions of the cyclohexene (B86901) ring.
The chloride ion, now part of an intimate or solvent-separated ion pair, can then re-attack the carbocation at either of the electrophilic carbon centers. Attack at the original C1 position would lead to the starting material, while attack at the C3 position results in the rearranged product, 3-chloro-5-methylcyclohex-1-ene. The regiochemical outcome of this re-addition is a critical aspect of the mechanistic investigation.
Furthermore, the concept of neighboring group participation by the chlorine atom itself, leading to the formation of a bridged chloronium ion, is a plausible alternative or contributing pathway. In such a scenario, the chlorine atom's lone pair of electrons could assist in the delocalization of the positive charge, forming a three-membered ring intermediate. The subsequent nucleophilic attack by a solvent molecule or the counter-ion would then dictate the final product distribution. Computational studies on cyclohexyl and cyclopentyl halonium ions have provided insights into the relative stabilities of such bridged intermediates, which are influenced by ring size and the nature of the halogen.
The stereospecificity of the chlorine migration observed in the epoxide analogue underscores the ordered nature of the transition state. In the case of this compound, the stereochemistry of the starting material and the conformational preferences of the cyclohexene ring would play a crucial role in determining the stereochemical outcome of the rearranged product.
Research Findings on the Rearrangement of 1-chloro-4-methylcyclohexene oxide
A study on the thermal rearrangement of a mixture of 1-chloro-cis- and -trans-4-methylcyclohexene oxide provides valuable data that can be extrapolated to understand the potential product distribution in the rearrangement of this compound. The exclusive formation of trans-2-chloro-4-methylcyclohexanone in the initial stages of the thermal rearrangement of the epoxide mixture points towards a highly selective process governed by a common ion-pair intermediate. researchgate.net In contrast, catalysis by zinc chloride leads to a mixture of cis and trans isomers, indicating a different mechanistic pathway or a less selective intermediate.
Table 1: Product Distribution in the Rearrangement of 1-chloro-4-methylcyclohexene oxide Isomers
| Reactant Mixture | Reaction Conditions | Major Product(s) | Plausible Intermediate |
| 1-chloro-cis- and -trans-4-methylcyclohexene oxide | Thermal | trans-2-chloro-4-methylcyclohexanone | α-ketocarbonium ion-chloride ion-pair |
| 1-chloro-cis- and -trans-4-methylcyclohexene oxide | Zinc chloride catalyzed | trans-2-chloro-4-methylcyclohexanone and cis-2-chloro-4-methylcyclohexanone | Less selective ion-pair or other complex |
This data highlights the sensitivity of the reaction pathway to the conditions employed, a characteristic that is likely to be shared by the analogous allylic rearrangement of this compound.
Stereochemical and Regiochemical Aspects of 1 Chloro 4 Methylcyclohex 1 Ene Chemistry
Analysis of Configurational Isomers (cis/trans relationships of substituents on the ring) and Diastereomeric Relationships
The stereochemistry of 1-chloro-4-methylcyclohex-1-ene is best understood by first considering its saturated analogue, 1-chloro-4-methylcyclohexane (B1618050). In the saturated cyclohexane (B81311), the relationship between the chlorine and methyl groups can be either cis (on the same side of the ring) or trans (on opposite sides). brainly.com Each of these geometric isomers exists as a pair of enantiomers (R,R and S,S for trans; R,S and S,R for cis), resulting in two pairs of diastereomers.
When a double bond is introduced to form this compound, the carbon atom C1, which is part of the double bond, is no longer a stereocenter. However, the carbon at the 4-position (C4), bonded to the methyl group, remains a chiral center. This chirality means that this compound exists as a pair of enantiomers: (R)-1-chloro-4-methylcyclohex-1-ene and (S)-1-chloro-4-methylcyclohex-1-ene. The concepts of cis and trans isomerism in the manner of the saturated ring are no longer applicable due to the planarity of the C1-C2 double bond.
| Isomer Type | Compound Name | Description |
| Enantiomers | (R)-1-chloro-4-methylcyclohex-1-ene | The methyl group at the C4 chiral center has an R configuration. |
| Enantiomers | (S)-1-chloro-4-methylcyclohex-1-ene | The methyl group at the C4 chiral center has an S configuration. |
| Diastereomers | cis-1-Chloro-4-methylcyclohexane | Saturated analogue where chlorine and methyl groups are on the same face of the ring. brainly.com |
| Diastereomers | trans-1-Chloro-4-methylcyclohexane | Saturated analogue where chlorine and methyl groups are on opposite faces of the ring. brainly.com |
Regioselectivity Control in Reactions Leading to and from this compound
Regioselectivity is a critical factor in both the synthesis of this compound and its subsequent reactions.
Reactions Leading to this compound: The synthesis of this compound often involves elimination reactions from a suitably substituted cyclohexane precursor, such as a dichloromethylcyclohexane. The position of the resulting double bond is governed by Zaitsev's rule (favoring the more substituted alkene) and the stereochemistry of the leaving groups. For instance, the E2 elimination from trans-1,2-dichloro-4-methylcyclohexane would require a specific anti-periplanar arrangement of a hydrogen and the leaving group, influencing which vinylic chloride is formed. The choice of base and reaction conditions can be tailored to favor the formation of the thermodynamically more stable this compound over other isomers like 3-chloro-5-methylcyclohex-1-ene.
Reactions from this compound: In reactions involving the double bond of this compound, such as electrophilic additions, the regioselectivity is dictated by the electronic effects of the chlorine atom and the methyl group. The chlorine atom, being electron-withdrawing by induction but electron-donating by resonance, can direct incoming electrophiles. The stability of the resulting carbocation intermediate is paramount. For example, in the Friedel-Crafts acylation of the related 1-methylcyclohexene, the reaction proceeds via a carbocationic intermediate whose stability is influenced by the methyl group, demonstrating stereoelectronic control. researchgate.net This principle suggests that electrophilic attack on this compound at C2 would generate a tertiary carbocation at C1, which is stabilized by resonance from the chlorine atom, making this a likely pathway.
Conformational Preferences and Their Influence on Reactivity within the Cyclohexene (B86901) Ring
The cyclohexene ring is not planar and adopts a half-chair conformation to relieve angular and torsional strain. In this conformation, the substituents at the C4 position can occupy either a pseudo-axial or a pseudo-equatorial position.
The methyl group at C4 in this compound will have a conformational preference for the pseudo-equatorial position to minimize steric strain. This is analogous to the preference of substituents in a standard cyclohexane chair conformation. The energy difference between the pseudo-axial and pseudo-equatorial conformers is influenced by steric interactions, similar to the 1,3-diaxial interactions in a cyclohexane chair. chegg.com The conformation where the methyl group is pseudo-equatorial is expected to be lower in energy and thus more populated at equilibrium. stackexchange.com
This conformational preference directly impacts reactivity. The accessibility of the double bond for attack by reagents can be sterically hindered by a pseudo-axial substituent. With the methyl group preferentially in the pseudo-equatorial position, the faces of the double bond are more accessible, influencing the stereochemical outcome of addition reactions.
| Conformer | Methyl Group Position | Relative Stability | Implication for Reactivity |
| Conformer A | Pseudo-equatorial | More stable | Less steric hindrance for attack on the double bond. |
| Conformer B | Pseudo-axial | Less stable | Increased steric hindrance on one face of the double bond. |
Utilization of Related Cyclohexene Derivatives as Stereochemical Probes in Reaction Studies
Substituted cyclohexenes are frequently used as model compounds, or "probes," to investigate the mechanisms and stereoelectronic requirements of chemical reactions. Their relatively rigid conformations allow for a clear distinction between different steric environments and reaction pathways.
For example, studies on the acylation of 1-methylcyclohexene with various acylating agents in the presence of acid catalysts have provided insight into the nature of the intermediates. researchgate.net The distribution of products and the regioselectivity of the acylation can be interpreted based on the stability of the intermediate carbocations. Quantum chemical calculations of the chair conformations of these carbocation intermediates have shown that the reaction outcome is governed by stereoelectronic control, specifically the presence or absence of an axial hydrogen atom that can participate in hyperconjugation. researchgate.net By analogy, studying the reaction of this compound under similar conditions would provide valuable data on how the vinylic chlorine atom modifies the electronic and steric landscape of the reaction, offering a deeper understanding of electrophilic addition mechanisms.
Advanced Spectroscopic and Spectrometric Characterization for Research Applications
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-field NMR spectroscopy stands as the most powerful technique for the elucidation of the three-dimensional structure of organic molecules in solution. For 1-Chloro-4-methylcyclohex-1-ene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be indispensable.
¹H NMR spectroscopy would provide initial insights into the proton environment of the molecule. Key expected signals would include a vinyl proton, protons on the carbon bearing the chlorine atom, the methine proton at the C4 position, and the methylene (B1212753) and methyl protons of the cyclohexene (B86901) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would offer crucial information about the connectivity and spatial relationships of the protons.
¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would complement the ¹H NMR data by identifying the number of distinct carbon environments and classifying them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary carbons. The chemical shifts of the vinylic carbons would be particularly diagnostic, with the carbon atom bonded to the chlorine atom (C1) expected to be significantly downfield.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Elucidation
To assemble the complete molecular puzzle, 2D NMR techniques are paramount.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the vinyl proton and adjacent allylic protons, as well as couplings between the methine proton at C4 and its neighboring methylene protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.
| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |
| COSY | Elucidates ¹H-¹H coupling networks | Vinyl-H to allylic-H; C4-H to adjacent CH₂ protons |
| HMQC/HSQC | Correlates directly bonded ¹H and ¹³C | Assigns each proton to its attached carbon |
| HMBC | Shows long-range ¹H-¹³C correlations | Methyl-H to C3, C4, C5; Vinyl-H to C2, C3, C6 |
Dynamic NMR Studies of Conformational Equilibria
The cyclohexene ring is not planar and exists in a half-chair conformation. For a substituted cyclohexene like this compound, different conformers may exist in equilibrium. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about these conformational dynamics. By analyzing changes in the line shapes and chemical shifts of the NMR signals with temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interconversion processes, such as the ring flip. These studies would also shed light on the preferred conformation of the methyl group (axial vs. equatorial) and the influence of allylic strain between the substituents on the double bond and the adjacent axial or pseudo-axial protons.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy and for gaining insights into its structure through fragmentation analysis.
For this compound (C₇H₁₁Cl), HRMS would be used to measure the exact mass of the molecular ion. This experimental value would then be compared to the calculated theoretical mass, providing strong evidence for the correct molecular formula. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).
Fragmentation analysis would involve studying the breakdown of the molecular ion in the mass spectrometer. The fragmentation pattern provides a fingerprint of the molecule and can be used to deduce its structure. Common fragmentation pathways for cyclic alkenes include retro-Diels-Alder reactions and loss of substituents. For this compound, expected fragmentation could involve the loss of a chlorine atom, a methyl group, or HCl.
| Ion | m/z (Nominal) | Possible Identity |
| [C₇H₁₁Cl]⁺ | 130/132 | Molecular Ion |
| [C₇H₁₁]⁺ | 95 | Loss of Cl |
| [C₆H₈Cl]⁺ | 115/117 | Loss of CH₃ |
| [C₇H₁₀]⁺ | 94 | Loss of HCl |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Product Identification
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS would be invaluable for:
Purity assessment: Determining the purity of a synthesized sample by separating it from any starting materials, byproducts, or isomers.
Isomer identification: Separating and identifying different isomers of chloromethylcyclohexene that might be formed during a reaction.
Reaction monitoring: Tracking the progress of a reaction by analyzing the composition of the reaction mixture over time.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=C double bond, C-H bonds (alkenyl and alkyl), and the C-Cl bond.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibration is often a strong and sharp band in the Raman spectrum, making it a useful diagnostic tool.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=C Stretch | ~1650-1680 | IR, Raman (often strong) |
| =C-H Stretch | ~3010-3050 | IR |
| C-H (Alkyl) Stretch | ~2850-2960 | IR |
| C-Cl Stretch | ~600-800 | IR |
Application of Advanced Analytical Techniques in Reaction Monitoring and Kinetic Studies
The combination of the above-mentioned analytical techniques is crucial for monitoring the synthesis of this compound and for studying the kinetics of reactions in which it participates. For instance, if the compound is synthesized via the allylic chlorination of 4-methylcyclohexene (B165706), GC-MS could be used to follow the disappearance of the starting material and the appearance of the product and any isomers. In-situ IR or NMR spectroscopy could also be employed to continuously monitor the reaction mixture, providing real-time kinetic data. This information is vital for optimizing reaction conditions, understanding reaction mechanisms, and ensuring the efficient and selective production of the target compound.
Electron Paramagnetic Resonance (EPR) for Investigating Radical Mechanisms
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and indispensable technique for the direct detection and characterization of paramagnetic species, which are chemical entities with one or more unpaired electrons. researchgate.net In the context of this compound, EPR spectroscopy serves as a crucial tool for elucidating reaction mechanisms that proceed via radical intermediates. Such mechanisms are often initiated by processes like homolytic bond cleavage induced by heat or radiation.
The fundamental principle of EPR spectroscopy lies in the Zeeman effect, where the spin energy levels of an unpaired electron diverge in the presence of an external magnetic field. Transitions between these spin states are induced by microwave radiation, and the resulting absorption spectrum provides a wealth of information about the electronic structure and environment of the radical. researchgate.net Key parameters derived from an EPR spectrum include the g-factor, which is characteristic of the radical's electronic environment, and hyperfine coupling constants (hfc's), which arise from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H, ¹³C, ³⁵Cl, ³⁷Cl). libretexts.org
For reactions involving this compound, the formation of an allylic radical is a plausible pathway. This can occur through the homolytic cleavage of the carbon-chlorine bond or a carbon-hydrogen bond at the allylic position, often facilitated by an initiator or high-energy radiation. The resulting 4-methylcyclohex-1-en-3-yl radical would be stabilized by resonance, delocalizing the unpaired electron across multiple carbon atoms.
EPR spectroscopy can definitively identify this allylic radical intermediate. The g-factor for such carbon-centered radicals is typically close to the free electron value of approximately 2.0023. researchgate.net The hyperfine coupling pattern provides a unique fingerprint for the radical's structure. The magnitude of the hyperfine coupling constant 'a' is proportional to the spin density of the unpaired electron at a given nucleus. libretexts.org For the 4-methylcyclohex-1-en-3-yl radical, one would expect to observe significant hyperfine couplings to the protons on the carbons involved in the allylic system.
Detailed Research Findings
Research on analogous systems demonstrates the utility of EPR in characterizing radical intermediates. For instance, studies on the radiolysis of cyclic and halogenated hydrocarbons have successfully employed EPR to identify the structure of the resulting radical species. dntb.gov.uaresearchgate.net In a hypothetical EPR study of a reaction involving this compound leading to a radical intermediate, the following could be anticipated:
Radical Identification: The primary radical species expected would be the 4-methylcyclohex-1-en-3-yl radical. The EPR spectrum would be analyzed to confirm the presence of this specific radical.
Hyperfine Coupling Analysis: The hyperfine coupling constants for the protons at different positions in the ring would be determined. The largest couplings would be expected for the protons attached to the carbons with the highest spin density in the allylic system. Smaller couplings would be observed for other protons in the ring, including those of the methyl group.
g-Factor Determination: The isotropic g-value would be measured and compared to known values for carbon-centered radicals to confirm the nature of the paramagnetic species.
The following interactive data table presents plausible EPR parameters for the hypothetical 4-methylcyclohex-1-en-3-yl radical, based on data from analogous allylic and cyclohexadienyl radical systems.
| Parameter | Hypothetical Value for 4-methylcyclohex-1-en-3-yl Radical | Significance |
| g-factor (isotropic) | ~ 2.0026 | Characteristic of a carbon-centered allylic radical. |
| a(H₃) | ~ 1.4 mT | Hyperfine coupling to the proton at the C3 position. |
| a(H₂) | ~ 0.4 mT | Hyperfine coupling to the proton at the C2 position. |
| a(H₁) | ~ 0.3 mT | Hyperfine coupling to the proton at the C1 position. |
| a(H₄) | ~ 1.0 mT | Hyperfine coupling to the proton at the C4 position. |
| a(H-methyl) | ~ 0.1 mT | Hyperfine coupling to the protons of the methyl group. |
Theoretical and Computational Chemistry Approaches to 1 Chloro 4 Methylcyclohex 1 Ene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-chloro-4-methylcyclohex-1-ene, offering a microscopic view of its electronic structure and the energetics of its various forms.
Density Functional Theory (DFT) Studies on Ground and Transition States
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. For this compound, DFT calculations are instrumental in determining the geometries and energies of its ground state and any relevant transition states for reactions it might undergo.
DFT studies on similar substituted cyclohexene (B86901) systems reveal that the choice of functional and basis set is crucial for obtaining accurate results. For halogenated organic compounds, functionals that incorporate a degree of Hartree-Fock exchange, such as B3LYP, or those specifically parameterized to account for dispersion forces, are often employed.
A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT can be used to calculate the energies of transition states for reactions such as electrophilic addition to the double bond or elimination of HCl. The energy difference between the ground state and a transition state provides the activation energy, a critical parameter for understanding reaction kinetics.
Conformational Analysis and Energy Landscapes
The cyclohexene ring in this compound is not planar and can adopt several conformations. The primary conformations are two half-chair forms that can interconvert. The presence of the methyl group at the C4 position introduces two possible stereoisomers: cis and trans, depending on its orientation relative to the chlorine atom. Within each of these, the methyl group can be in either a pseudo-axial or pseudo-equatorial position.
Computational studies on substituted cyclohexanes have shown that the relative energies of different conformers are influenced by a combination of steric and electronic effects. In the case of this compound, a key factor is allylic strain, which is the steric interaction between substituents on the double bond and those on the adjacent allylic carbon. ua.es For the trans isomer, where the methyl group is on the opposite side of the ring relative to the chlorine, the conformational equilibrium will be governed by the preference of the bulky methyl group to occupy a pseudo-equatorial position to minimize steric hindrance. aip.org
The energy landscape of this compound can be mapped out by calculating the relative energies of all possible stable conformers and the transition states that connect them. This provides a comprehensive picture of the molecule's conformational flexibility and the populations of different conformers at a given temperature.
Molecular Dynamics Simulations for Conformational Fluxionality and Solvent Effects
While quantum chemical calculations provide information on static structures and their energies, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and the influence of the environment, such as a solvent.
For this compound, an MD simulation would reveal the timescales and pathways of the interconversion between different half-chair conformations. It would also show the rotational dynamics of the methyl group. Such simulations are particularly valuable for understanding the "fluxionality" of the molecule, meaning its ability to rapidly change its shape.
Furthermore, MD simulations can explicitly include solvent molecules, allowing for a detailed study of solvent effects. The presence of a solvent can influence the conformational equilibrium by stabilizing certain conformers through dipole-dipole interactions or hydrogen bonding (if applicable). For a molecule like this compound, which has a polar C-Cl bond, the polarity of the solvent would be expected to have a significant impact on its conformational preferences and reactivity.
Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental data.
For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts and coupling constants. The accuracy of these predictions has been shown to be quite good for similar chlorinated organic molecules when appropriate levels of theory and basis sets are used. aip.org Comparing the calculated NMR spectra for different conformers with the experimental spectrum can help in determining the dominant conformation in solution.
Similarly, the infrared (IR) and Raman vibrational frequencies and intensities can be computed. These calculations provide a theoretical vibrational spectrum that can be compared with experimental IR and Raman spectra. This comparison can help in assigning the observed vibrational bands to specific motions of the atoms within the molecule.
Modeling of Reaction Pathways and Mechanistic Intermediates
Computational modeling is invaluable for elucidating the mechanisms of chemical reactions. For this compound, several reaction pathways can be investigated.
One important class of reactions is electrophilic addition to the carbon-carbon double bond. For example, the addition of HBr to 4-methylcyclohexene (B165706) is known to proceed via a carbocation intermediate. brainly.com A computational study of the addition of an electrophile to this compound would involve locating the transition states for the formation of possible carbocation intermediates and the subsequent reaction products. The relative energies of these transition states and intermediates would reveal the preferred reaction pathway and the regioselectivity of the addition.
Another relevant reaction is the elimination of HCl to form a diene. The E2 elimination mechanism in substituted cyclohexanes is known to have strict stereochemical requirements, with the leaving group and the abstracted proton needing to be in an anti-periplanar arrangement. libretexts.org Computational modeling can be used to study the conformational requirements for the E2 elimination of HCl from this compound and to calculate the activation barrier for this reaction.
By modeling these and other reaction pathways, computational chemistry provides a detailed, atomistic understanding of the reactivity of this compound, complementing and guiding experimental studies.
Applications and Synthetic Utility of 1 Chloro 4 Methylcyclohex 1 Ene in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Synthesis
The structure of 1-chloro-4-methylcyclohex-1-ene makes it a valuable starting material for the synthesis of more complex molecular architectures. The chlorine atom on the double bond can be substituted or eliminated, and the double bond itself can undergo a variety of addition reactions. This allows for the introduction of diverse functional groups and the construction of intricate carbon skeletons.
One of the key features of this compound is its ability to participate in cross-coupling reactions. For instance, vinyl chlorides can undergo Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. These reactions would allow for the attachment of aryl, alkyl, or alkynyl groups to the cyclohexene (B86901) ring, thereby expanding the molecular complexity.
Table 1: Potential Cross-Coupling Reactions of this compound
| Coupling Reaction | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | 1-Aryl-4-methylcyclohex-1-ene |
| Stille Coupling | Organostannane, Palladium catalyst | 1-Alkyl/Aryl-4-methylcyclohex-1-ene |
| Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base | 1-Alkynyl-4-methylcyclohex-1-ene |
The methyl group at the 4-position provides a stereocenter that can influence the stereochemical outcome of reactions, making it a useful building block for the synthesis of chiral molecules.
Transformations to Functionalized Cyclic Systems
This compound can be readily transformed into a variety of functionalized cyclic systems. The vinyl halide moiety can be manipulated to introduce different functional groups, leading to a diverse range of substituted cyclohexene derivatives.
For example, the chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, although this can be challenging for vinyl halides and may require specific catalysts or reaction conditions. More commonly, the double bond can be functionalized through various addition reactions.
Table 2: Functionalization Reactions of the Double Bond in this compound
| Reaction | Reagents | Product |
| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | 2-Chloro-5-methylcyclohexanol |
| Epoxidation | m-CPBA | 1-Chloro-1,2-epoxy-4-methylcyclohexane |
| Dihydroxylation | OsO4, NMO | 1-Chloro-4-methylcyclohexane-1,2-diol |
| Halogenation | Br2 | 1,2-Dibromo-1-chloro-4-methylcyclohexane |
These transformations provide access to a wide array of substituted cyclohexanes and cyclohexenes, which are common structural motifs in many natural products and pharmaceuticals.
Development of Novel Methodologies Utilizing Vinyl Halide Reactivity
The unique reactivity of the vinyl halide in this compound makes it a valuable substrate for the development of new synthetic methodologies. Vinyl halides are known to participate in a variety of transition metal-catalyzed reactions beyond standard cross-coupling reactions.
For instance, vinyl chlorides can be used in Heck reactions to form new carbon-carbon bonds with alkenes. They can also be involved in carbonylation reactions to introduce a carbonyl group, leading to the formation of α,β-unsaturated ketones or esters.
Research in this area could focus on developing novel catalytic systems that are more efficient and selective for the transformation of this compound. This could include the use of earth-abundant metal catalysts or the development of enantioselective reactions that can control the stereochemistry of the products.
Precursor for Investigating Novel Ring Systems and Bioactive Analogues
The cyclohexene scaffold of this compound can serve as a starting point for the synthesis of novel ring systems. Ring-closing metathesis (RCM) and other ring-rearrangement reactions could be employed to transform the six-membered ring into other ring sizes or polycyclic systems.
Furthermore, the functionalized cyclohexene derivatives that can be synthesized from this compound can be used as precursors for the synthesis of analogues of biologically active molecules. Many natural products and pharmaceuticals contain a cyclohexene or cyclohexane (B81311) core, and the ability to easily introduce a variety of substituents onto this scaffold makes this compound a promising starting material for medicinal chemistry research.
Q & A
Q. What are the optimal synthetic routes for 1-Chloro-4-methylcyclohex-1-ene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves chlorination of a methyl-substituted cyclohexene precursor. Common methods include:
- Electrophilic addition : Using sulfuryl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions. For example, SOCl₂ reacts selectively at the double bond, with temperature control (0–25°C) to minimize side reactions .
- Purification : Distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) or recrystallization from hexane/ethyl acetate mixtures ensures >95% purity. Yield optimization requires precise stoichiometry and inert atmospheres to prevent hydrolysis .
Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously characterize this compound?
Methodological Answer:
- ¹H NMR : The vinylic proton (C1-H) appears as a doublet of doublets (δ 5.2–5.5 ppm, J = 8–10 Hz) due to coupling with adjacent C2-H and the methyl group. The methyl group (C4-CH₃) resonates as a singlet (δ 1.7–1.9 ppm) .
- ¹³C NMR : The chloro-substituted carbon (C1) appears at δ 110–115 ppm, while the methyl carbon (C4-CH₃) is near δ 22–25 ppm.
- Mass Spectrometry : A molecular ion peak at m/z 130.6 (for C₇H₁₁Cl) is expected, with fragmentation patterns showing loss of Cl (Δ m/z 35.5) and methyl groups .
Advanced Research Questions
Q. How can regioselectivity challenges in chlorination be addressed to avoid byproducts like 3-chloro isomers?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- Electronic Effects : The electron-rich double bond directs electrophilic attack to the less substituted position (C1).
- Catalytic Control : Lewis acids like AlCl₃ can stabilize transition states, favoring C1 chlorination. Kinetic studies (e.g., monitoring reaction progress via GC-MS) reveal that lower temperatures (0°C) favor the desired product, while higher temperatures promote thermodynamic control and isomerization .
Q. How should researchers resolve contradictions in spectral data, such as unexpected splitting in NMR or anomalous mass fragments?
Methodological Answer:
- Unexpected NMR Splitting : For example, additional peaks in the vinylic region may indicate stereoisomerism (e.g., cis vs. trans isomers due to restricted rotation). Variable-temperature NMR (VT-NMR) at –40°C can decouple dynamic effects and confirm stereochemical assignments .
- Mass Spec Anomalies : Peaks at m/z 95 (C₆H₇Cl⁺) suggest retro-Diels-Alder fragmentation. Compare with computational simulations (e.g., DFT-based fragmentation pathways) to validate structural assignments .
Q. What strategies mitigate decomposition during storage or reaction, given the compound’s sensitivity to light/moisture?
Methodological Answer:
- Stabilization : Store under nitrogen at –20°C in amber vials. Add radical inhibitors (e.g., BHT at 0.1% w/w) to suppress autoxidation.
- Reaction Design : Use Schlenk-line techniques for moisture-sensitive reactions. Monitor degradation via HPLC with UV detection (λ = 254 nm) to track impurity formation over time .
Critical Analysis of Contradictions
- Isomeric Purity : Discrepancies in reported melting points (e.g., –45°C vs. –50°C) may stem from varying isomer ratios. Use chiral GC columns to quantify enantiomeric excess .
- Reactivity in Diels-Alder Reactions : Conflicting literature on reaction rates (e.g., with maleic anhydride) can arise from solvent polarity effects. Re-evaluate under standardized conditions (e.g., toluene vs. DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
